1-(5-BROMOPYRIDIN-2-YL)-3-(THIOPHENE-2-CARBONYL)THIOUREA
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Overview
Description
1-(5-BROMOPYRIDIN-2-YL)-3-(THIOPHENE-2-CARBONYL)THIOUREA is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-BROMOPYRIDIN-2-YL)-3-(THIOPHENE-2-CARBONYL)THIOUREA typically involves the reaction of 5-bromopyridine-2-amine with thiophene-2-carbonyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(5-BROMOPYRIDIN-2-YL)-3-(THIOPHENE-2-CARBONYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a suitable catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(5-BROMOPYRIDIN-2-YL)-3-(THIOPHENE-2-CARBONYL)THIOUREA would depend on its specific application. In biological systems, it might interact with enzymes or receptors, modulating their activity. The thiourea moiety can form hydrogen bonds with biological targets, while the bromopyridine and thiophene groups can participate in π-π interactions or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Chloropyridin-2-yl)-3-(thiophene-2-carbonyl)thiourea
- 1-(5-Methylpyridin-2-yl)-3-(thiophene-2-carbonyl)thiourea
- 1-(5-Fluoropyridin-2-yl)-3-(thiophene-2-carbonyl)thiourea
Uniqueness
1-(5-BROMOPYRIDIN-2-YL)-3-(THIOPHENE-2-CARBONYL)THIOUREA is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The combination of the bromopyridine and thiophene groups also provides a distinct electronic and steric environment, potentially leading to unique biological activities and applications.
Properties
IUPAC Name |
N-[(5-bromopyridin-2-yl)carbamothioyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN3OS2/c12-7-3-4-9(13-6-7)14-11(17)15-10(16)8-2-1-5-18-8/h1-6H,(H2,13,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYMDJTMLIHWJFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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